![molecular formula C20H28N2O5 B2809817 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid CAS No. 1164466-05-0](/img/structure/B2809817.png)
1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid
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Overview
Description
1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid is an organic compound. It is a white solid, often used as an intermediate in organic synthesis . The compound is also known as N-BOC-Piperidine-4-carboxylic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection relies largely on TFA-induced cleavage .Molecular Structure Analysis
The molecular formula of the compound is C11H19NO4 . Its molecular weight is 229.28 .Chemical Reactions Analysis
The compound can be used in organic synthesis to protect carboxylic acid groups, preventing them from being attacked by other reactants or undergoing side reactions . A broader mechanism involving the electrophilic character of oxalyl chloride is postulated for this deprotection strategy .Physical And Chemical Properties Analysis
The compound is a white to almost white powder or crystal . It has a melting point of 152°C . The compound is insoluble in water .Scientific Research Applications
Organic Synthesis
This compound is used as an ancillary in the synthesis of many organic compounds . It is often used as an intermediate in organic synthesis .
Deprotection of N-Boc Group
The tert-butyloxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This compound can be used in the deprotection of the N-Boc group using oxalyl chloride .
Synthesis of Epidermal Growth Factor Analogs
It has been used in the synthesis of epidermal growth factor analogs . These analogs have shown to have pharmacokinetic properties that are similar to those of epidermal growth factor .
Cancer Treatment Research
The compound has potential applications in cancer treatment research. The synthesized epidermal growth factor analogs can be used for the treatment of cancer .
Synthesis of Piperazine Derivatives
This compound is used as a reactant for the synthesis of piperazine derivatives . These derivatives are orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors .
Synthesis of Allosteric IGF-1R Inhibitors
It is also used as a reactant for the synthesis of allosteric IGF-1R inhibitors . These inhibitors have potential applications in the treatment of various diseases.
Allylation and Conjugate Addition Reactions
This compound is used as a reactant in allylation and conjugate addition reactions .
Asymmetric Deprotonation and Aldol Reactions
It is used as a reactant in asymmetric deprotonation and enantioselective inter- and intramolecular aldol reactions .
Safety And Hazards
The compound is classified as hazardous under the Hazardous Products Regulations. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
The compound has potential applications in various scientific fields due to its role as an intermediate in organic synthesis . Future research could explore more efficient methods for the deprotection of the N-Boc group , as well as the compound’s potential applications in the synthesis of other complex organic molecules .
properties
IUPAC Name |
1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)21-16(13-14-7-5-4-6-8-14)17(23)22-11-9-15(10-12-22)18(24)25/h4-8,15-16H,9-13H2,1-3H3,(H,21,26)(H,24,25)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHNQGJCBYKWFP-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid |
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